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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ATTO 610 labeled

probes in live-cell imaging. ATTO 610 is a fluorescent dye belonging to a new generation of

labels for the red spectral region, offering strong absorption, high fluorescence quantum yield,

and significant photostability, making it an excellent choice for dynamic cellular studies.[1]

Properties of ATTO 610
ATTO 610 is a cationic dye that is moderately hydrophilic.[2][3] It is important to note that ATTO
610 is pH sensitive and while stable up to a pH of 8.5, it can degrade at higher pH levels.[1]

Key quantitative data for ATTO 610 are summarized in the table below, crucial for designing

and optimizing live-cell imaging experiments.
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Property Value Reference

Excitation Maximum (λabs) 615 nm [1]

Emission Maximum (λfl) 634 nm [1]

Molar Extinction Coefficient

(εmax)
1.5 x 10^5 M-1 cm-1 [1]

Fluorescence Quantum Yield

(ηfl)
70%

Fluorescence Lifetime (τfl) 3.2 ns

Labeling Biomolecules with ATTO 610
ATTO 610 is available in several reactive forms, most commonly as an NHS-ester for labeling

primary amines, a maleimide for labeling free sulfhydryl groups, and conjugated to phalloidin

for staining F-actin.

General Workflow for Labeling and Purification
The following diagram illustrates the general workflow for labeling a protein with ATTO 610 and

purifying the conjugate for live-cell imaging.
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Protein Labeling

Purification
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in anhydrous DMSO or DMF

Gel Filtration Chromatography
(e.g., Sephadex G-25)

Stop Reaction & Purify

Collect First Colored Band
(Labeled Protein)

Determine Degree of Labeling (DOL)
Store at 4°C (short-term)

or -20°C (long-term)

Characterize & Store

Click to download full resolution via product page

Caption: General workflow for protein labeling and purification.

Protocol: Labeling Antibodies with ATTO 610 NHS-Ester
This protocol is for labeling antibodies, which can then be used to track specific cellular targets

in live cells.

Materials:

Antibody of interest in an amine-free buffer (e.g., PBS)
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ATTO 610 NHS-ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-5

mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against

PBS.

Prepare the Dye Solution: Immediately before use, dissolve ATTO 610 NHS-ester in DMF or

DMSO to a concentration of 1-10 mg/mL.

Labeling Reaction: While gently vortexing, add a 5-10 fold molar excess of the reactive dye

to the antibody solution. Incubate for 1-2 hours at room temperature, protected from light.

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration

column pre-equilibrated with PBS. The first colored band to elute is the labeled antibody.

Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm

and 615 nm. The DOL can be calculated using the following formula: DOL = (A_max *

ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:

A_max is the absorbance at 615 nm

A_280 is the absorbance at 280 nm

ε_protein is the molar extinction coefficient of the protein at 280 nm

ε_dye is the molar extinction coefficient of ATTO 610 at 615 nm (150,000 M-1 cm-1)

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max)
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Protocol: Staining F-Actin with ATTO 610-Phalloidin in
Fixed Cells
While this protocol is for fixed cells, it is a common application for phalloidin conjugates. Live-

cell actin staining with phalloidin is generally not recommended as it can interfere with actin

dynamics.

Materials:

Cells cultured on coverslips

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde in PBS

Permeabilization solution: 0.1% Triton X-100 in PBS

ATTO 610-phalloidin

Mounting medium

Procedure:

Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Rinse: Rinse the cells three times with PBS.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

Rinse: Rinse the cells three times with PBS.

Staining: Dilute ATTO 610-phalloidin to the recommended concentration in PBS (e.g.,

1:1000) and incubate for 30-60 minutes at room temperature, protected from light.

Rinse: Rinse the cells three times with PBS.

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
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Application: Live-Cell Imaging of Epidermal Growth
Factor Receptor (EGFR) Trafficking
This protocol describes how to use ATTO 610-labeled EGF to visualize the internalization and

trafficking of EGFR in live cells.

Workflow for EGFR Trafficking Studies
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Cell & Probe Preparation

Live-Cell Imaging

Plate cells on
glass-bottom dishes

Serum-starve cells
overnight

Incubate cells with
ATTO 610-EGF on ice

Label EGF with
ATTO 610 NHS-ester

Wash to remove
unbound probe

Shift to 37°C to induce
receptor internalization

Acquire time-lapse images
using confocal microscopy

Quantify receptor internalization,
trafficking to endosomes,
and colocalization with

organelle markers

Analyze Data

Click to download full resolution via product page

Caption: Workflow for imaging EGFR trafficking with ATTO 610-EGF.
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Detailed Protocol for EGFR Trafficking
Materials:

Cells expressing EGFR (e.g., HeLa, A431) plated on glass-bottom imaging dishes

ATTO 610-labeled EGF (prepared as described in section 2.2, substituting EGF for antibody)

Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES)

Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

Cell Preparation: Plate cells on glass-bottom dishes to achieve 50-70% confluency on the

day of the experiment. Serum-starve the cells overnight to reduce basal EGFR activity.

Probe Incubation: On the day of the experiment, cool the cells to 4°C. Incubate the cells with

ATTO 610-EGF (typically 10-100 ng/mL in cold imaging medium) for 30-60 minutes at 4°C to

allow binding to surface receptors without internalization.

Washing: Gently wash the cells three times with cold imaging medium to remove unbound

ATTO 610-EGF.

Image Acquisition:

Place the dish on the microscope stage pre-warmed to 37°C.

Immediately begin acquiring images using a confocal microscope. Use an appropriate

laser line for excitation (e.g., 633 nm) and collect emission around 650-700 nm.

Acquire images every 1-5 minutes for up to 2 hours to track the internalization and

subsequent trafficking of the EGFR-EGF complexes.

Data Analysis: Analyze the time-lapse images to quantify the internalization rate, the

movement of fluorescent puncta (endosomes), and colocalization with other fluorescently

labeled organelle markers (e.g., early endosomes, lysosomes).
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Application: Single-Molecule Tracking of Membrane
Proteins
ATTO 610's high photostability and brightness make it suitable for single-molecule tracking

(SMT) experiments to study the dynamics of individual proteins in the cell membrane.

Conceptual Workflow for Single-Molecule Tracking

Preparation

Imaging & Analysis

Label protein of interest
with ATTO 610

Incubate cells with
ATTO 610-labeled ligand/antibody

Express tagged protein
at low levels

Image with TIRF microscopy
at high frame rate

Localize single molecules
in each frame

Track molecule positions
over time

Analyze trajectories to
determine diffusion coefficients,
confinement, and interactions

Click to download full resolution via product page

Caption: Workflow for single-molecule tracking of membrane proteins.

Experimental Considerations for SMT with ATTO 610
Labeling Strategy: Use a highly specific labeling method to attach a single ATTO 610
molecule to the protein of interest. This can be achieved by labeling a specific ligand or a

small antibody fragment (e.g., Fab or nanobody).

Expression Level: The protein of interest should be expressed at a very low density on the

cell surface to allow for the clear resolution of individual molecules.

Microscopy: Total Internal Reflection Fluorescence (TIRF) microscopy is often used for SMT

of membrane proteins as it selectively excites fluorophores near the coverslip, reducing

background fluorescence from the cytoplasm.

Image Acquisition: Images need to be acquired at a high frame rate (e.g., 10-100 frames per

second) to accurately track the movement of the molecules.
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Data Analysis: Specialized software is required to localize the single molecules in each

frame with high precision and to reconstruct their trajectories over time. From these

trajectories, parameters such as the diffusion coefficient and the mode of motion (e.g., free

diffusion, confined diffusion, directed motion) can be determined.

Troubleshooting Common Issues in Live-Cell
Imaging

Issue Possible Cause Suggested Solution

High Background

Fluorescence

- Autofluorescence from cell

culture medium (phenol red).-

Excess unbound fluorescent

probe.

- Use phenol red-free imaging

medium.- Thoroughly wash

cells after probe incubation.

Weak Fluorescent Signal
- Low labeling efficiency.-

Photobleaching.

- Optimize the labeling protocol

(e.g., dye-to-protein ratio, pH).-

Use a higher concentration of

the labeled probe.- Reduce

laser power and/or exposure

time. Use an anti-fade reagent

if compatible with live cells.

Cell Death or Abnormal

Morphology

- Cytotoxicity of the fluorescent

probe.- Phototoxicity from

excessive light exposure.

- Use the lowest effective

concentration of the labeled

probe.- Ensure complete

removal of any unbound dye.-

Minimize light exposure by

reducing laser power,

exposure time, and frequency

of image acquisition.

Blurry Images
- Cell movement during

acquisition.- Poor focus.

- Use shorter exposure times.-

Use a focus-locking system on

the microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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